molecular formula C13H10O B047215 9H-Fluoren-9-ol CAS No. 1689-64-1

9H-Fluoren-9-ol

Cat. No.: B047215
CAS No.: 1689-64-1
M. Wt: 182.22 g/mol
InChI Key: AFMVESZOYKHDBJ-UHFFFAOYSA-N
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Preparation Methods

Fluorenol can be synthesized through the reduction of fluorenone. One common method involves dissolving fluorenone in warm ethanol and adding a reducing reagent, such as sodium borohydride, in methanol. The reaction proceeds with a color change from yellow (fluorenone) to white (fluorenol). The product is then precipitated by adding water and neutralized with hydrochloric acid . This method yields a high purity product with a melting point of 153°C .

Scientific Research Applications

Drug Development

9H-Fluoren-9-ol has shown potential in the pharmaceutical industry for developing novel therapeutic agents:

  • Eugeroic Activity : Research indicates that fluorenol derivatives may possess eugeroic properties, which promote wakefulness. A study found that a fluorenol derivative was 39% more effective than modafinil at maintaining wakefulness in mice, suggesting its potential use in treating sleep disorders .
  • Antimicrobial Properties : Recent studies have synthesized fluorenyl-hydrazinthiazole derivatives from this compound, demonstrating significant antimicrobial activity against various pathogens. The derivatives were evaluated for their effectiveness in inhibiting bacterial growth, making them candidates for antibiotic development .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be transformed into various compounds through chemical reactions such as oxidation to produce fluorenone. This transformation is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
  • Functionalization : The hydroxyl group in this compound allows for further functionalization, enabling the creation of diverse derivatives with tailored properties for specific applications.

Materials Science

In materials science, this compound is explored for its unique physical and chemical properties:

  • Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films and its stability under operational conditions are critical factors for these applications.

Environmental Studies

The environmental impact of this compound has also been a subject of investigation:

  • Toxicity Assessment : While its toxicity to humans is not well-documented, fluorenol has been shown to be toxic to aquatic organisms such as algae and crustaceans. This raises concerns regarding its environmental fate and potential impacts on ecosystems .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several fluorenyl-hydrazinthiazole derivatives from this compound and evaluated their antimicrobial activities. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential in developing new antibiotics .

Case Study 2: Eugeroic Properties

Research conducted by Cephalon explored the eugeroic effects of fluorenol derivatives compared to modafinil. The findings suggested that fluorenol could serve as a lead compound for developing new wakefulness-promoting agents with potentially lower addiction liability due to its weaker dopamine reuptake inhibition .

Biological Activity

9H-Fluoren-9-ol, also known as fluorenol, is a polycyclic aromatic compound that has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and therapeutic potential of this compound and its derivatives, highlighting recent research findings.

This compound is characterized by its hydroxyl group attached to the fluorenyl structure, which significantly influences its reactivity and biological activity. The compound can be synthesized through various methods, including reduction of 9-fluorenone or through electrophilic substitution reactions.

Synthesis Overview:

  • Starting Material: 9-Fluorenone
  • Reagents: Reducing agents (e.g., lithium aluminum hydride) or Lewis acids for substitution reactions.
  • Yield: Varies based on the method; generally high yields are reported in controlled conditions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and its derivatives. For instance, a study synthesized various Schiff base derivatives from 9-fluorenone, which exhibited significant antimicrobial activity against various pathogens, including Proteus mirabilis. The highest activity was observed with N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine, which demonstrated a microbial inhibition zone of 17.9 mm .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMicrobial Inhibition Zone (mm)Dock Score
N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine17.981.947
Compound A15.078.500
Compound B12.575.200

Antitumor Activity

The antitumor potential of fluorenol derivatives has also been explored. Metal complexes formed with thiosemicarbazide derivatives of fluorenone showed promising antitumor activities in vitro. The mechanism is thought to involve the interaction with DNA and inhibition of topoisomerase enzymes .

Case Study: Antitumor Activity
A recent study synthesized a series of fluorenone thiosemicarbazone derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation in breast and lung cancer cell lines.

The biological activities of this compound are attributed to its ability to form hydrogen bonds and π–π interactions with biological macromolecules. This property enhances its binding affinity to target proteins involved in microbial resistance and cancer progression.

Molecular Docking Studies:
Molecular docking studies have shown that fluorenol derivatives can effectively bind to active sites of enzymes such as catalases in bacteria, thereby inhibiting their function . The docking scores correlate well with the observed biological activities, indicating a strong relationship between structure and function.

Q & A

Basic Research Questions

Q. How can 9H-Fluoren-9-ol be structurally characterized using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR Analysis : Use 1H^1H and 13C^{13}C NMR to identify the hydroxyl proton (δ ~3.5–4.5 ppm) and aromatic protons (δ ~7.2–7.8 ppm). Compare with literature data (e.g., 1H^1H NMR: δ 7.32–7.41 ppm for aromatic protons in derivatives) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. The hydroxyl group at the C9 position creates a planar geometry in the fluorene scaffold, as evidenced by bond angles and torsion angles .
  • SMILES/InChI Validation : Cross-reference with standardized identifiers (e.g., SMILES: OC2c1ccccc1c3ccccc23; InChIKey: AFMVESZOYKHDBJ-UHFFFAOYSA-N) .

Q. What experimental conditions optimize the oxidation of this compound to 9-Fluorenone?

  • Procedure :

  • Use sodium hypochlorite (NaOCl) in acetic acid under reflux (70–80°C), monitored by TLC (Rf ~0.5 in hexane/ethyl acetate 4:1). The reaction typically completes within 1–2 hours .
  • Alternative oxidants like KMnO4_4 in acidic media yield similar results but require careful pH control to avoid over-oxidation .
  • Validate product purity via melting point (9-Fluorenone: mp 82–84°C) and FT-IR (C=O stretch at ~1720 cm1^{-1}) .

Q. How can researchers distinguish this compound from its derivatives using chromatographic techniques?

  • Approach :

  • HPLC : Use a C18 column with UV detection at 254 nm. Retention times vary based on substituents; e.g., this compound elutes earlier than chlorinated derivatives .
  • GC-MS : Derivatize with BSTFA to improve volatility. Monitor molecular ion peaks (e.g., m/z 182 for this compound vs. m/z 285 for 2,4,7-trichloro derivative) .

Advanced Research Questions

Q. What mechanistic insights explain the oxidative ring-opening of 9H-Fluoren-9-ols to form biaryl products?

  • Key Steps :

  • The reaction proceeds via hypervalent iodine intermediates (e.g., PhI(OAc)2_2) to generate a carbocation at C9, followed by nucleophilic attack and rearomatization .
  • Substituent effects: Electron-donating groups on the fluorene scaffold accelerate ring-opening by stabilizing the carbocation intermediate. Computational studies (DFT) can model transition states .
  • Monitor intermediates via in-situ 19F^{19}F NMR if fluorinated derivatives are used .

Q. How do microbial degradation pathways of this compound inform bioremediation strategies for polycyclic aromatic hydrocarbons (PAHs)?

  • Pathway Analysis :

  • Pseudomonas aeruginosa oxidizes this compound to 9-Fluorenone via monooxygenases (specific activity ~0.42 U/mg), followed by dioxygenase-mediated cleavage to phthalic acid .
  • Key enzymes: Hydroxylases (e.g., FlnA) and dioxygenases (e.g., PhnH) identified via homology modeling (BLASTp). Knockout strains can validate gene function .
  • Analytical tools: Use GC-MS to detect metabolites (e.g., phthalate, m/z 166) and 13C^{13}C-isotope tracing to confirm pathway fidelity .

Q. What computational methods validate the thermodynamic properties of this compound and its derivatives?

  • Strategies :

  • Solubility Modeling : Apply the UNIFAC method to predict solubility in organic solvents (e.g., logP = 3.2 for this compound vs. 4.1 for 9-Fluorenone) .
  • Thermodynamic Data : Use NIST WebBook for enthalpy of sublimation (ΔsubH° ~90 kJ/mol) and critical temperature (Tc ~720 K) .
  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare bond dissociation energies (e.g., O-H bond: ~385 kJ/mol) .

Q. Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported reaction yields for this compound derivatization?

  • Troubleshooting :

  • Purity of Starting Material : Impurities in commercial this compound (e.g., oxidized to fluorenone) can skew yields. Recrystallize in ethanol before use .
  • Reaction Monitoring : Use real-time FT-IR to detect intermediate species (e.g., epoxides in hypervalent iodine reactions) missed by TLC .
  • Catalyst Deactivation : In metal-catalyzed reactions (e.g., Pd/C), ensure anhydrous conditions to prevent hydroxyl group coordination .

Q. Methodological Tables

Table 1. Key Spectral Data for this compound Derivatives

Compound1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)MS (m/z)
This compound7.32–7.41 (m, 8H)78.2 (C-OH), 139.1 (C9)182.22
2,4,7-Trichloro-9H-fluoren-9-ol7.60–7.69 (d, 2H)128.5 (C-Cl), 139.8 (C9)285.5
9-Fluorenone7.45–7.85 (m, 8H)192.1 (C=O)180.20
Sources:

Table 2. Thermodynamic Properties of this compound

PropertyValueMethod/Source
Melting Point160–162°CRecrystallization
logP (Octanol/Water)3.2UNIFAC
Sublimation Pressure1.2 × 104^{-4} kPaNIST WebBook

Properties

IUPAC Name

9H-fluoren-9-ol
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InChI

InChI=1S/C13H10O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H
Source PubChem
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InChI Key

AFMVESZOYKHDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)O
Source PubChem
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Molecular Formula

C13H10O
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DSSTOX Substance ID

DTXSID4052683
Record name Fluoren-9-ol
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Molecular Weight

182.22 g/mol
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Physical Description

White or cream-colored powder; [Alfa Aesar MSDS]
Record name 9-Hydroxyfluorene
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CAS No.

1689-64-1
Record name Fluoren-9-ol
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Retrosynthesis Analysis

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